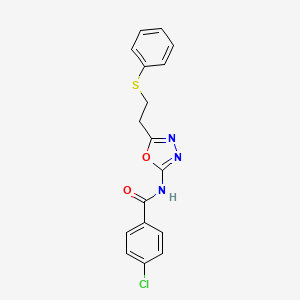

4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the phenylthioethyl group: This step involves the reaction of the oxadiazole intermediate with a phenylthioethyl halide in the presence of a base such as potassium carbonate.

Attachment of the benzamide moiety: The final step involves the reaction of the intermediate with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, purification, and isolation of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The phenylthioethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups in the oxadiazole ring can be reduced to amines.

Substitution: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological processes involving oxadiazole derivatives.

Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.

Industry: It may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The oxadiazole ring and the phenylthioethyl group may play crucial roles in binding to the target and exerting the desired effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-triazol-2-yl)benzamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in 4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzamide imparts unique chemical and biological properties compared to its thiadiazole and triazole analogs. The oxadiazole ring may offer different electronic properties and reactivity, making this compound a valuable tool for specific applications in research and industry.

Biologische Aktivität

4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and enzyme inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H14ClN3O2S, with a molecular weight of 359.8 g/mol. The structure features a 1,3,4-oxadiazole ring , which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄ClN₃O₂S |

| Molecular Weight | 359.8 g/mol |

| CAS Number | 923480-32-4 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission. In vitro studies indicated that it exhibits an IC50 value of approximately 0.052 μM against AChE, suggesting potent inhibition .

- Neuroprotective Effects : In vivo studies utilizing rat models demonstrated that the compound can improve behavioral outcomes in memory tasks (Y-maze and Morris water maze tests), indicating potential neuroprotective properties against neurodegenerative conditions .

Research Findings

Recent studies have explored the efficacy of this compound in various biological contexts:

- Cholinesterase Inhibition : Research has shown that derivatives of oxadiazole compounds exhibit varying degrees of AChE and BChE inhibition. For instance, compounds with specific substitutions on the phenyl ring demonstrated enhanced inhibitory activity .

- Neuroprotective Studies : In experiments involving Aβ-induced neurotoxicity models, the compound was effective in preserving neuronal morphology and density in hippocampal tissues . Histopathological analysis revealed that treated animals exhibited reduced neuronal cell loss compared to untreated controls.

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (EWGs) at specific positions on the phenyl ring has been correlated with increased inhibitory activity against cholinesterases. Compounds with unsubstituted phenyl rings showed superior dual inhibition profiles compared to those with substituents .

Case Studies

Case Study 1 : A study focused on the synthesis and evaluation of several oxadiazole derivatives found that this compound exhibited one of the highest AChE inhibitory activities among tested compounds, reinforcing its potential as a lead candidate for further development in treating cognitive disorders .

Case Study 2 : Another investigation into the neuroprotective effects demonstrated that administration of this compound significantly improved cognitive functions in animal models subjected to oxidative stress induced by Aβ peptides. The behavioral tests indicated marked improvements in learning and memory capabilities post-treatment .

Eigenschaften

IUPAC Name |

4-chloro-N-[5-(2-phenylsulfanylethyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c18-13-8-6-12(7-9-13)16(22)19-17-21-20-15(23-17)10-11-24-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSIHLLPHAZAHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.